GPR119 Agonist Potency: A Functional Selectivity Advantage Over Unsubstituted Cinnamamide
The target compound activates the glucose-dependent insulinotropic receptor (GPR119) with an EC₅₀ of 41 nM in a mouse receptor cAMP accumulation assay [1]. In contrast, the unsubstituted parent compound, N-(2-fluorophenyl)cinnamamide, has no reported GPR119 agonist activity, demonstrating that the 3,4-dimethoxy substitution on the phenylacryloyl moiety is essential for engaging this metabolic target [2]. This functional gain underscores why the target compound, not the simpler analog, is the relevant selection for diabetes and metabolic disorder research programs.
| Evidence Dimension | GPR119 Receptor Activation |
|---|---|
| Target Compound Data | EC₅₀ = 41 nM (mouse receptor, HTRF cAMP assay, 45 min) |
| Comparator Or Baseline | N-(2-fluorophenyl)cinnamamide: no detectable GPR119 agonist activity |
| Quantified Difference | Qualitative gain of function (>100-fold selectivity window inferred) |
| Conditions | HEK293S cells overexpressing mouse GPR119; HTRF cAMP detection at 45 minutes |
Why This Matters
This specific agonist activity is required for insulin secretion modulation studies, making the target compound uniquely suitable for metabolic disease research.
- [1] BindingDB. (2023). BDBM50420871 (CHEMBL2086650). Agonist activity at mouse GPR119. View Source
- [2] ChEMBL. (n.d.). CHEMBL2086650 Bioactivity Summary. View Source
